![molecular formula C18H16N4O B2480316 (1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903255-77-5](/img/structure/B2480316.png)
(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
Indole derivatives are of wide interest because of their diverse biological and clinical applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a well-known methodology in synthetic organic chemistry for creating carbon–carbon and carbon–heteroatom bonds . They provide enhanced yields, simple workup, and higher selectivity .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
The chemical reactions of indole derivatives are diverse and depend on the specific structure of the derivative. For example, some indole derivatives have been found to inhibit certain enzymes, such as RIPK1 .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . The physical and chemical properties of specific indole derivatives would depend on their exact structure.Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . This suggests that our compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory properties . This indicates that our compound could be explored for its potential use in treating inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to have anticancer properties, suggesting that our compound could be investigated for its potential use in cancer treatment.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of HIV.
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial properties . This indicates that our compound could be explored for its potential use in combating various microbial infections.
Antitubercular Activity
Indole derivatives have also been found to have antitubercular activity . This suggests that our compound could potentially be used in the development of new drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity . This indicates that our compound could be explored for its potential use in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to exhibit antimalarial properties . This suggests that our compound could potentially be used in the development of new drugs for the treatment of malaria.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that contribute to their biological activities . These interactions often involve binding to the target receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the effects of this compound’s action are diverse and depend on the specific target and cellular context .
Action Environment
Future Directions
properties
IUPAC Name |
1H-indol-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(16-7-11-3-1-2-4-14(11)21-16)22-12-5-6-17(22)13-9-19-10-20-15(13)8-12/h1-4,7,9-10,12,17,21H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMVMANEKUQQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone |
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